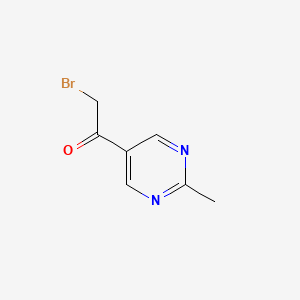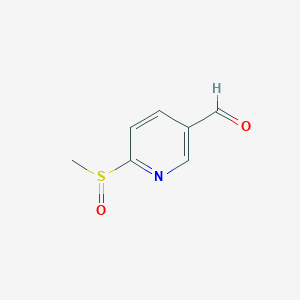![molecular formula C9H9NO2S2 B13670937 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group at the 5-position and a methylsulfonyl group at the 2-position on the benzo[d]thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)[][3].
Major Products Formed
Oxidation: 5-Methyl-2-(methylsulfonyl)benzoic acid.
Reduction: 5-Methyl-2-(methylthio)benzo[d]thiazole.
Substitution: 5-Halo-2-(methylsulfonyl)benzo[d]thiazole[][3].
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzothiazole: Lacks the methylsulfonyl group, making it less polar and potentially less biologically active.
5-Methyl-2-(methylthio)benzo[d]thiazole: Contains a methylthio group instead of a methylsulfonyl group, which can affect its reactivity and biological properties.
2-(Methylsulfonyl)benzothiazole: Lacks the methyl group at the 5-position, which can influence its chemical behavior and biological activity
Uniqueness
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole is unique due to the presence of both a methyl group and a methylsulfonyl group on the benzo[d]thiazole ring. This combination of substituents can enhance its biological activity and make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H9NO2S2 |
|---|---|
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
5-methyl-2-methylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NO2S2/c1-6-3-4-8-7(5-6)10-9(13-8)14(2,11)12/h3-5H,1-2H3 |
InChI-Schlüssel |
DQNQUQKISOMADI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
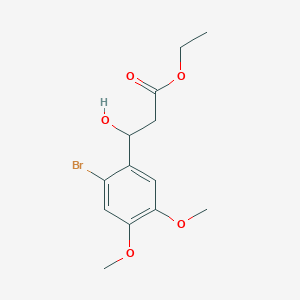
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
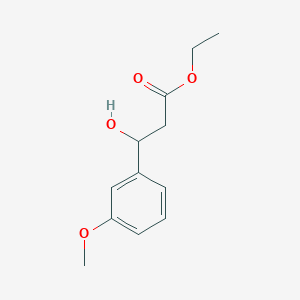
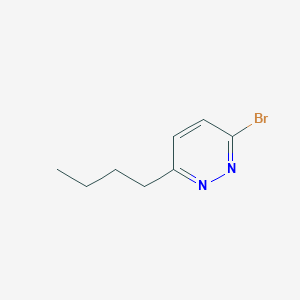

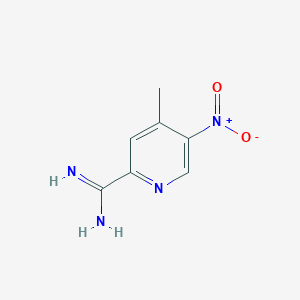
![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)
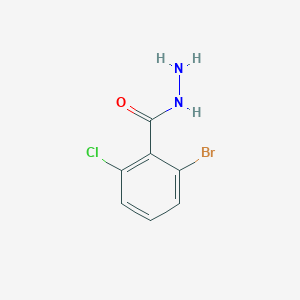
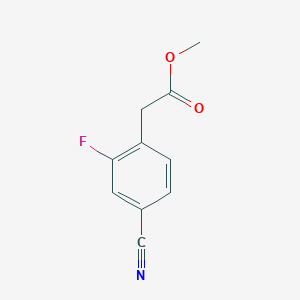
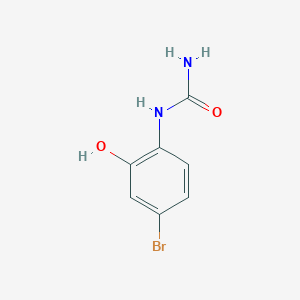
![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13670950.png)
